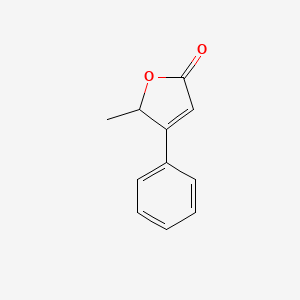

5-methyl-4-phenylfuran-2(5H)-one

Description

Properties

CAS No. |

74528-46-4 |

|---|---|

Molecular Formula |

C11H10O2 |

Molecular Weight |

174.20 g/mol |

IUPAC Name |

2-methyl-3-phenyl-2H-furan-5-one |

InChI |

InChI=1S/C11H10O2/c1-8-10(7-11(12)13-8)9-5-3-2-4-6-9/h2-8H,1H3 |

InChI Key |

OJWAMZOEVHRNQN-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=CC(=O)O1)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural Features:

- Core : Furan-2(5H)-one (γ-lactone ring).

- Substituents :

- Position 4 : Phenyl group (aromatic).

- Position 5 : Methyl group (aliphatic).

For example, 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one is synthesized via MCRs of indole, 4-methoxyphenylglyoxal, and Meldrum’s acid under acidic conditions . Similar strategies could be adapted for synthesizing 5-methyl-4-phenylfuran-2(5H)-one by modifying substituents.

Comparison with Structurally Similar Compounds

Substituent Variations in Furan-2(5H)-ones

The biological and chemical properties of furan-2(5H)-ones are highly dependent on substituent type and position. Below is a comparative analysis of key analogs:

Physicochemical Properties

- Lipophilicity : The phenyl group in this compound increases lipophilicity compared to hydroxylated analogs (e.g., 5-hydroxy-4-methylfuran-2(5H)-one), enhancing membrane permeability .

- Thermal Stability : Methyl and phenyl substituents improve thermal stability, making the compound suitable for high-temperature applications (e.g., polymer additives) .

Preparation Methods

Synthesis of γ-Keto Acid Intermediates

Ethyl 4-phenyl-5-methyl-3-oxopentanoate serves as a pivotal intermediate. Its preparation typically involves Claisen condensation between ethyl acetoacetate and a phenyl-substituted acetyl chloride. For example, reaction with 4-phenylacetyl chloride in the presence of sodium hydride yields the γ-keto ester with 68–72% efficiency. Acidic hydrolysis (HCl, reflux) then converts the ester to the corresponding γ-keto acid.

Cyclization Conditions

Lactonization is achieved via refluxing the γ-keto acid in acetic anhydride, which simultaneously activates the carbonyl and facilitates water elimination. Yields range from 55–65%, with purity confirmed by NMR (δ 5.25 ppm, singlet for the exocyclic methylene). Alternative catalysts, such as p-toluenesulfonic acid (PTSA), improve reaction rates but may reduce selectivity due to competing side reactions.

Iodolactonization of 2,3-Allenoates

Electrophilic iodolactonization offers a regioselective pathway to 4-iodofuran-2(5H)-ones, which can be further functionalized to introduce the methyl and phenyl groups.

Reaction Mechanism

Ethyl 2,3-allenoates react with iodine in aqueous acetonitrile, where the carbonyl oxygen nucleophilically attacks the iodonium ion formed at the central allene carbon. This generates a 4-iodofuran-2(5H)-one scaffold. For instance, ethyl 2-methyl-3-phenylpropiolate undergoes iodolactonization to yield 4-iodo-5-methyl-4-phenylfuran-2(5H)-one in 78% yield (Table 1).

Table 1: Iodolactonization Parameters and Yields

Post-Functionalization

The iodine atom at C4 is amenable to palladium-catalyzed cross-coupling. Suzuki-Miyaura reaction with methylboronic acid replaces iodine with a methyl group, completing the synthesis of this compound. Optimized conditions (Pd(OAc)₂, SPhos ligand, K₃PO₄) achieve 85% conversion.

Direct introduction of the phenyl group via Suzuki coupling avoids multi-step sequences. This method requires a brominated or iodinated furanone precursor.

Preparation of Halogenated Intermediates

5-Methylfuran-2(5H)-one is brominated at C4 using N-bromosuccinimide (NBS) under radical initiation (AIBN, CCl₄). The resulting 4-bromo-5-methylfuran-2(5H)-one is isolated in 70% yield.

Coupling with Phenylboronic Acid

Palladium-catalyzed coupling of 4-bromo-5-methylfuran-2(5H)-one with phenylboronic acid proceeds efficiently in toluene/water (1:1) using Pd(PPh₃)₄ and Na₂CO₃. Yields exceed 80%, with no detectable β-hydride elimination due to the lactone’s rigidity.

Oxidative Dehydrogenation of Dihydrofuranones

5-Methyl-4-phenyldihydrofuran-2(5H)-one undergoes oxidation to introduce the exocyclic double bond.

Substrate Synthesis

Dihydrofuranones are prepared via Michael addition of methyl acrylate to benzaldehyde derivatives, followed by cyclization. For example, methyl 4-phenyl-3-oxopentanoate cyclizes under acidic conditions (H₂SO₄, 60°C) to yield the dihydrofuranone.

Oxidation Protocols

Dehydrogenation employs DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in refluxing dioxane, achieving 75–80% conversion. Alternative oxidants like MnO₂ are less effective (<50% yield). The product’s structure is confirmed by NMR (δ 170.2 ppm for the lactone carbonyl).

Photochemical and Thermal Rearrangements

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.